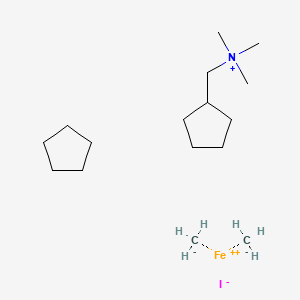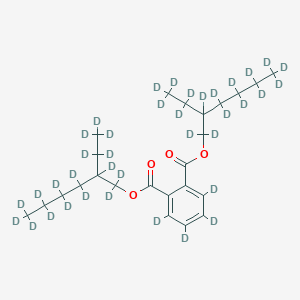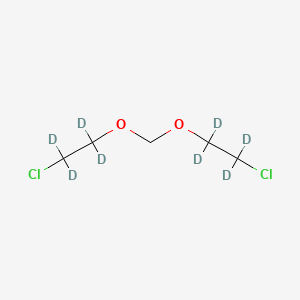
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is a complex organometallic compound that features a combination of organic and inorganic components This compound is notable for its unique structure, which includes a carbanide group, a cyclopentane ring, a cyclopentylmethyl(trimethyl)azanium moiety, an iron(2+) ion, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the cyclopentylmethyl(trimethyl)azanium moiety, which can be achieved through the reaction of cyclopentylmethylamine with trimethylamine under controlled conditions This intermediate is then reacted with a carbanide source, such as a metal carbanide complex, to form the desired organometallic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the carbanide group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halide exchange reactions can be facilitated by reagents like silver nitrate or sodium halides.
Major Products Formed
Oxidation: Formation of iron(3+) complexes.
Reduction: Generation of reduced carbanide species.
Substitution: Production of substituted organometallic compounds with different halides.
Scientific Research Applications
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide involves its interaction with molecular targets through its diverse functional groups. The iron(2+) ion can coordinate with various ligands, facilitating electron transfer processes. The carbanide group can act as a nucleophile, participating in bond formation and cleavage reactions. The cyclopentylmethyl(trimethyl)azanium moiety can interact with biological molecules, potentially influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Cyclopentylmethylamine: An amine derivative of cyclopentane.
Iron(2+) iodide: A simple inorganic salt of iron and iodide.
Uniqueness
Carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide is unique due to its combination of organic and inorganic components, which imparts a range of chemical properties not found in simpler compounds
Properties
Molecular Formula |
C16H36FeIN |
|---|---|
Molecular Weight |
425.21 g/mol |
IUPAC Name |
carbanide;cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron(2+);iodide |
InChI |
InChI=1S/C9H20N.C5H10.2CH3.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;;;/h9H,4-8H2,1-3H3;1-5H2;2*1H3;;1H/q+1;;2*-1;+2;/p-1 |
InChI Key |
FDROSTSDPGDREQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH3-].C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)




